molecular formula C8H5N3O B1388114 Pyrido[2,3-b]pyrazine-8-carbaldehyde CAS No. 933716-73-5

Pyrido[2,3-b]pyrazine-8-carbaldehyde

Cat. No.: B1388114
CAS No.: 933716-73-5
M. Wt: 159.14 g/mol
InChI Key: YEGOMKCYWLUVKT-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-8-carbaldehyde is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring with a formyl group at the 8th position

Biochemical Analysis

Biochemical Properties

Pyrido[2,3-b]pyrazine-8-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with a variety of enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain oxidoreductases, thereby modulating the redox state within cells. Additionally, this compound has been found to bind to specific protein domains, influencing protein conformation and activity. These interactions are often mediated through the aldehyde group, which can form covalent bonds with nucleophilic residues on proteins .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound has been observed to influence cell signaling pathways, particularly those related to stress responses and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and affect cellular metabolism. For example, it has been shown to induce the expression of antioxidant genes, thereby enhancing the cell’s ability to cope with oxidative stress. Furthermore, this compound can impact cellular energy metabolism by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of binding interactions and enzyme modulation. The aldehyde group of the compound is highly reactive and can form covalent adducts with amino acid residues such as cysteine and lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby altering cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species or other reactive metabolites. Over time, the degradation products of this compound can accumulate and exert additional effects on cellular function. Long-term exposure to this compound has been associated with changes in cellular homeostasis and increased susceptibility to oxidative damage .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound has been shown to exert protective effects by enhancing antioxidant defenses and reducing oxidative stress. At higher doses, this compound can become toxic, leading to cellular damage and apoptosis. Threshold effects have been observed, where a critical concentration of the compound is required to elicit significant biological responses. Toxicity studies in animal models have highlighted the importance of careful dosage optimization to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. This compound can interact with enzymes such as superoxide dismutase and catalase, influencing the cellular redox state. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the expression levels of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and nucleus. In the mitochondria, this compound can influence mitochondrial function and energy production by modulating the activity of key enzymes. In the nucleus, this compound can interact with transcription factors and other DNA-binding proteins, affecting gene expression and cellular responses. Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrido[2,3-b]pyrazine-8-carbaldehyde can be synthesized through several methods, including the cyclization of appropriate precursors. One common approach involves the reaction of 2-aminopyridine with 1,2-diketones under acidic conditions to form the pyrazine ring. The reaction conditions typically require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazine-8-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.

Scientific Research Applications

Pyrido[2,3-b]pyrazine-8-carbaldehyde has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique photophysical properties make it a candidate for use in fluorescent materials and sensors.

Comparison with Similar Compounds

  • Pyridine-2-carboxaldehyde

  • Pyrazine-2-carboxaldehyde

  • Quinoxaline-2-carboxaldehyde

  • Quinazoline-2-carboxaldehyde

Properties

IUPAC Name

pyrido[2,3-b]pyrazine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c12-5-6-1-2-10-8-7(6)9-3-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGOMKCYWLUVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C=O)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654682
Record name Pyrido[2,3-b]pyrazine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933716-73-5
Record name Pyrido[2,3-b]pyrazine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrido[2,3-b]pyrazine-8-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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